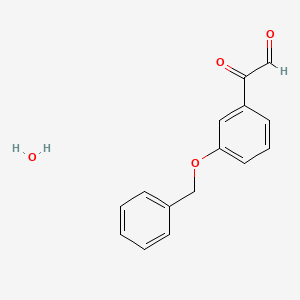
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate is a useful research compound. Its molecular formula is C15H14O4 and its molecular weight is 258.273. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Characterization of Derivatives : A study by Hawaiz and Samad (2012) explored the synthesis of derivatives using 2-(3-(Benzyloxy)phenyl)-2-oxoacetaldehyde hydrate or similar compounds. They synthesized new biological active azo-pyrazoline derivatives and evaluated their antibacterial activities against Escherichia coli and Staphylococcus aureus, showing significant activity.
Chemical Reactions and Compound Synthesis : A study by Enders, Berg, and Jandeleit (2003) involved the synthesis of various compounds, demonstrating the versatility of this compound in chemical reactions. They detailed the synthesis of (−)‐(E,S)‐3‐(Benzyloxy)‐1‐Butenyl Phenyl Sulfone via a Horner‐Wadsworth‐Emmons Reaction.
Enzyme Inhibition Studies : Research by Galardy and Kortylewicz (1984) discussed the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues. They found that DL-2-Benzyl-3-formylpropanoic acid, a compound similar to this compound, is a competitive inhibitor of carboxypeptidase A, suggesting potential biochemical applications.
Synthesis of Chiral Aldehydes : A study by Asami and Mukaiyama (1983) involved the synthesis of α-Benzyloxy aldehydes having a chiral tertiary center, an application to the asymmetric synthesis of exo-(+)-brevicomin. This demonstrates the role of such compounds in creating chiral centers in synthetic chemistry.
Formation of Novel Heterocycles : Research by Baashen, Abdel-Wahab, and El‐Hiti (2017) showed the use of a precursor similar to this compound for synthesizing a series of novel heterocycles, indicating its utility in developing new chemical entities.
作用機序
Target of Action
Similar compounds have been shown to target egfr-tk (epidermal growth factor receptor-tyrosine kinase) . EGFR-TK is a member of the ErbB family of receptor tyrosine kinases, which control several cellular processes like migration, angiogenesis, differentiation, and proliferation .
Mode of Action
Similar compounds have been shown to inhibit egfr-tk . Inhibition of EGFR-TK can lead to a decrease in cancer cell proliferation, as EGFR overexpression is linked to various types of cancer .
Biochemical Pathways
Egfr-tk, a potential target of similar compounds, is involved in several signaling pathways that regulate cell proliferation, survival, and differentiation .
Result of Action
Similar compounds have shown anticancer activity against various cancer cell lines .
生化学分析
Biochemical Properties
It is known that benzylic compounds, such as this one, can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions can lead to the formation of new compounds, potentially interacting with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to have anti-proliferative effects on cancer cells
Molecular Mechanism
It is known that benzylic compounds can undergo various reactions, including free radical bromination and nucleophilic substitution . These reactions could potentially lead to changes in gene expression or enzyme activity .
Metabolic Pathways
Benzylic compounds are known to undergo oxidation and reduction reactions . These reactions could potentially involve various enzymes or cofactors and could affect metabolic flux or metabolite levels .
特性
IUPAC Name |
2-oxo-2-(3-phenylmethoxyphenyl)acetaldehyde;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3.H2O/c16-10-15(17)13-7-4-8-14(9-13)18-11-12-5-2-1-3-6-12;/h1-10H,11H2;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLPDSSFCPHKRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)C=O.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2483459.png)
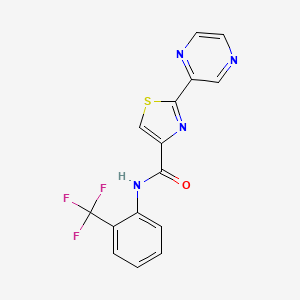
![N-(3,4-difluorophenyl)-2-[3-isopropyl-2-oxo-6-(pyrrolidin-1-ylsulfonyl)-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B2483463.png)


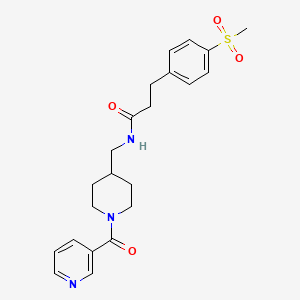
![3,5-Dimethyl-4-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2483468.png)

![3-(2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2483470.png)
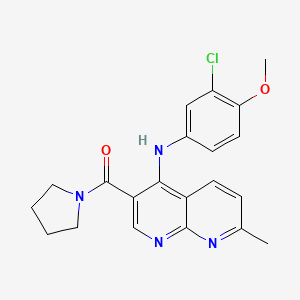
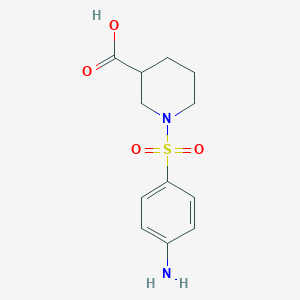
![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(3-methoxy-2-methylindazol-6-yl)methanone](/img/structure/B2483473.png)

